molecular formula C22H24ClN5OS B2737848 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide CAS No. 482326-96-5

4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide

Cat. No.: B2737848
CAS No.: 482326-96-5
M. Wt: 441.98
InChI Key: DYILJZROQOIFLX-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C22H24ClN5OS and its molecular weight is 441.98. The purity is usually 95%.
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Biological Activity

The compound 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by recent research findings and case studies.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₇ClN₄O₂
Molecular Weight 356.806 g/mol
CAS Number 5525-35-9
LogP 3.868
PSA 71.55 Ų

The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, particularly those involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding: It may modulate signaling pathways by binding to cellular receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its effect against E. coli β-carbonic anhydrase, revealing a minimum inhibitory concentration (MIC) of 177.99 µg/mL when treated with 1.0 mg/mL of the compound .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial potency of similar compounds, it was found that modifications to the pyrazole ring enhanced activity against various pathogens. The structure–activity relationship (SAR) indicated that the presence of the chlorophenyl group significantly contributed to increased antimicrobial effectiveness .

Anticancer Activity

The thiazolidinone derivatives related to this compound have been studied extensively for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Properties

A recent review highlighted the potential of thiazolidinone derivatives in cancer therapy, emphasizing their multi-target effects and ability to overcome drug resistance . The incorporation of the pyrazole moiety into these structures has been shown to enhance cytotoxicity against several cancer cell lines.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, its inhibitory action on carbonic anhydrases has been linked to reduced bacterial growth and potential therapeutic applications in treating infections.

In Silico Docking Studies

In silico studies have provided insights into the binding modes of this compound with target enzymes. Molecular docking simulations suggest strong interactions with active sites, supporting experimental findings of enzyme inhibition .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5OS/c1-16-20(21(29)28(25(16)2)18-8-4-3-5-9-18)24-22(30)27-13-11-26(12-14-27)19-10-6-7-17(23)15-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILJZROQOIFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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